2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide
Description
Chemical Structure and Synthesis The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide (molecular formula: C₁₄H₁₆N₄OS; molecular weight: 288.37 g/mol) features a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked via a sulfanyl group to an acetamide backbone, which is further connected to a 4-methylpyridin-2-yl group. It was synthesized through the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(4-methylpyridin-2-yl)acetamide in refluxing ethanol, followed by crystallization from a chloroform-acetone solution .
Crystal Structure
Single-crystal X-ray diffraction revealed a planar molecular geometry (r.m.s. deviation: 0.039 Å), with a remarkably small dihedral angle of 2.4° between the pyrimidine and pyridine rings. Key structural features include:
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-4-5-15-12(6-9)18-13(19)8-20-14-16-10(2)7-11(3)17-14/h4-7H,8H2,1-3H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGFUVREEVMQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 4-methyl-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing pyrimidine derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide have been tested against various bacterial strains, showing efficacy in inhibiting growth. These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Several studies have explored the anticancer properties of pyrimidine-based compounds. The compound may inhibit specific pathways involved in cancer cell proliferation. For example, some derivatives have shown promise in targeting kinases involved in tumor growth, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antimicrobial properties. The results indicated that compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide exhibited significant activity against Gram-positive bacteria, suggesting a pathway for the development of new antibiotics.
Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, researchers synthesized various derivatives of pyrimidines and evaluated their effects on human cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating that further exploration of this compound could lead to effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The compound belongs to a class of sulfanyl-acetamide derivatives with heteroaromatic substituents. Key comparisons include:
1. N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Dihedral angle : 42.25° between pyrimidine and benzene rings vs. 2.4° in the target compound .
- Hydrogen bonding : Intramolecular N–H···N interactions, contrasting with C–H···O/N–H···O in the target compound .
N-(4-Methylpyridin-2-yl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8w)
Table 1: Structural Parameters of Analogues
Enzyme Inhibition
Research Implications and Gaps
- Bioactivity Data : Lack of reported enzyme inhibition or antimicrobial data for the target compound highlights a research gap. Future studies should prioritize activity screening against targets like LOX, α-glucosidase, or microbial strains.
- Synthetic Flexibility: Substitutions on the pyrimidine or pyridine rings (e.g., chloro, amino groups) could modulate electronic properties and bioactivity, as seen in analogues .
Conclusion The compound’s structural precision, confirmed via SHELXL-refined crystallography , distinguishes it from bulkier analogues. Comparative analysis underscores the impact of heterocyclic substituents on molecular conformation and activity, guiding future synthetic efforts.
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The compound features a pyrimidine ring substituted with both methyl and sulfanyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₆O₃S |
| Molecular Weight | 358.41 g/mol |
| CAS Number | 332144-45-3 |
| Hazard Information | Irritant |
Synthesis
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with appropriate acetamide derivatives under controlled conditions. The yield can vary based on the reaction parameters but is generally reported to be high (88-96%) .
Anticancer Activity
Research indicates that compounds bearing a pyrimidine moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit c-Fms kinase, which is crucial in myeloid leukemia cell proliferation . In vitro studies demonstrated that modifications in the pyrimidine structure could enhance cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been evaluated for their effectiveness against bacterial and fungal strains. In particular, studies have shown that certain pyrimidine-based compounds can inhibit the growth of pathogens by disrupting their metabolic pathways .
Anti-inflammatory Effects
Preliminary studies have indicated that related compounds can exhibit anti-inflammatory effects through the inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests that the target compound may also possess similar anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key factors influencing activity include:
- Substitution Patterns : The presence of electron-donating or withdrawing groups on the pyrimidine ring significantly affects potency.
- Functional Groups : The sulfanyl group enhances interaction with biological targets, potentially increasing efficacy.
- Ring Conformation : The spatial arrangement of substituents influences binding affinity to target proteins.
Case Studies
- Anticancer Evaluation : A study evaluated a series of pyrimidine derivatives for their ability to inhibit cancer cell growth. The results highlighted that modifications at the 4 and 6 positions of the pyrimidine ring led to enhanced cytotoxicity against breast cancer cell lines .
- Antimicrobial Testing : Another investigation focused on synthesizing novel pyrimidine compounds and testing them against various bacterial strains. Results indicated that specific modifications increased antibacterial activity compared to standard antibiotics .
- Inflammation Models : Research involving RAW 264.7 macrophages demonstrated that certain derivatives could significantly reduce NO production, indicating potential use as anti-inflammatory agents in therapeutic applications .
Q & A
Basic Research Question
- XRD : Resolves coplanarity of non-H atoms (r.m.s. deviation: 0.039 Å) and intramolecular C–H⋯O hydrogen bonds. Dihedral angles (2.4° between aromatic rings) indicate near-parallel alignment .
- NMR : H and C NMR verify substituent positions (e.g., methyl groups at pyrimidine C4/C6 and pyridine C4) .
- IR : Confirms sulfanyl (C–S stretch ~600–700 cm) and amide (N–H ~3300 cm) functional groups .
How do variations in crystallization solvents influence the crystal packing and hydrogen-bonding networks of this compound?
Advanced Research Question
Crystallization in chloroform-acetone (1:5 v/v) promotes centrosymmetric N–H⋯N dimer formation via intermolecular hydrogen bonds, stabilizing the lattice . Alternative solvents (e.g., DMF or THF) may alter packing efficiency due to differing polarity and hydrogen-bond acceptor capacity. For example:
- Polar aprotic solvents : May disrupt dimerization, leading to polymorphs with distinct dihedral angles .
- Solvent evaporation rate : Slower rates yield larger crystals with fewer defects, critical for high-resolution XRD .
What computational approaches can predict the electronic properties and potential reactivity sites of this acetamide derivative?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to identify electron-rich sulfanyl groups and electron-deficient pyrimidine rings as nucleophilic/electrophilic sites .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding and π-π stacking potential .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability under physiological conditions .
How can researchers resolve contradictions in reported dihedral angles between aromatic rings in structurally related compounds?
Advanced Research Question
Discrepancies in dihedral angles (e.g., 42.25° vs. 67.84° in analogs ) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) increase ring torsion by steric hindrance .
- Crystallization conditions : Solvent polarity and temperature influence conformational flexibility during lattice formation .
Methodological resolution : - Compare multiple datasets (XRD, NMR) to distinguish intrinsic molecular geometry from crystal-packing artifacts .
- Use variable-temperature XRD to assess thermal motion and conformational dynamics .
What strategies are recommended for designing structure-activity relationship (SAR) studies to explore the bioactivity of this compound?
Advanced Research Question
- Substituent modulation : Replace pyridine C4-methyl with halogens or electron-donating groups to assess steric/electronic effects on target binding .
- Bioassay design :
- In vitro enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .
- Cellular uptake : Measure permeability via Caco-2 monolayers, correlating logP values (predicted ~2.5) with bioavailability .
- Metabolic stability : Use liver microsomes to identify oxidation-prone sites (e.g., sulfanyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
